N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(m-tolyl)acetamide

Description

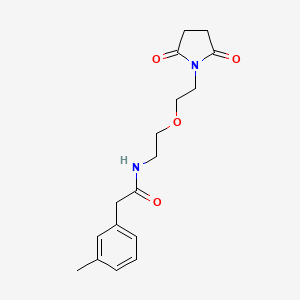

N-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(m-tolyl)acetamide is a synthetic compound featuring a central acetamide backbone substituted with a meta-tolyl (3-methylphenyl) group and a polyethylene glycol (PEG)-like ethoxyethyl chain terminating in a 2,5-dioxopyrrolidin-1-yl (N-hydroxysuccinimide, NHS) ester. This structure confers reactivity toward primary amines, making it a critical reagent in bioconjugation chemistry, particularly in chemoselective protein or peptide labeling for proteomic studies . The NHS ester group enables efficient formation of stable amide bonds with lysine residues or N-termini of proteins, while the ethoxyethyl spacer enhances solubility in aqueous environments.

Properties

IUPAC Name |

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-13-3-2-4-14(11-13)12-15(20)18-7-9-23-10-8-19-16(21)5-6-17(19)22/h2-4,11H,5-10,12H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRFLIQQTNMEBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCCOCCN2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(m-tolyl)acetamide typically involves multiple steps:

Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of a suitable precursor, such as a γ-aminobutyric acid derivative, under acidic or basic conditions.

Ethoxyethyl Linker Attachment: The ethoxyethyl linker is introduced via an etherification reaction, where an ethylene glycol derivative reacts with the pyrrolidinone ring in the presence of a suitable catalyst, such as a strong acid or base.

Tolylacetamide Moiety Introduction: The final step involves the acylation of the ethoxyethyl-pyrrolidinone intermediate with m-tolylacetic acid or its activated derivative (e.g., an acyl chloride) under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the ethoxyethyl linker or the tolylacetamide moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), suitable solvents (e.g., dichloromethane, ethanol).

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Substituted derivatives with varied functional groups.

Scientific Research Applications

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(m-tolyl)acetamide has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders or cancer.

Materials Science: It can be incorporated into polymeric materials to enhance their mechanical properties or introduce specific functionalities.

Chemical Biology: The compound can serve as a probe for studying biological processes, such as enzyme activity or protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(m-tolyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethoxyethyl linker and tolylacetamide moiety can contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Functional Group Analysis

Target Compound :

- Core : Acetamide.

- Substituents :

- Aromatic : m-Tolyl (3-methylphenyl).

- Linker : Ethoxyethyl chain.

- Reactive Group : 2,5-Dioxopyrrolidin-1-yl (NHS ester).

- Application : Protein/peptide conjugation in proteomics (e.g., chemoselective fractionation for shotgun proteomics) .

Analogues from :

- Example: N-[2-(2-(2-Aminoethoxy)ethoxy)ethyl]-2-[3-(hydroxy(2-phenyl-1,3-dithian-2-yl)methyl)phenoxy]acetamide. Core: Acetamide. Substituents:

- Aromatic : 3-Hydroxyphenyl with a dithiane ring.

- Linker : Ethoxyethyl chain with terminal amine.

- Key Difference : The target compound’s NHS ester enables amine-specific reactivity, whereas dithiane-containing analogues require redox triggers (e.g., mercury(I) perchlorate) for activation.

Patent Compounds () :

- Example: N-(4-(3-chloro-4-(pyridin-2-yl-methoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(pyrrolidin-3-ylidene)acetamide. Core: Acetamide integrated into a quinoline scaffold. Substituents: Chlorophenyl, pyridinyl, tetrahydrofuran, and pyrrolidinylidene groups. Application: Likely kinase inhibitors or anticancer agents due to quinoline’s prevalence in therapeutic chemistry.

- Key Difference : Structural complexity and heterocyclic systems prioritize target binding (e.g., enzyme active sites) over bioconjugation utility.

Pesticide Acetamides () :

- Example : 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (alachlor).

- Core : Chloroacetamide.

- Substituents : Diethylphenyl and methoxymethyl groups.

- Application : Herbicide targeting plant acetolactate synthase (ALS).

- Key Difference : Simpler lipophilic structures optimized for membrane penetration and enzyme inhibition, contrasting with the target’s hydrophilic, amine-reactive design.

Reactivity and Mechanism of Action

Proteomic Efficiency (Target vs. Dithiane Analogues) :

- Target Compound :

- Dithiane Analogues :

- Require redox conditions for cleavage, introducing workflow complexity.

- Higher risk of side reactions (e.g., mercury toxicity) compared to NHS ester’s ambient reactivity.

Therapeutic Potential (Patent Compounds) :

- Quinoline-based analogues exhibit broader cellular activity but lack the target’s bioconjugation precision.

Agricultural Use (Pesticides) :

- Alachlor and pretilachlor () prioritize cost-effective synthesis and environmental persistence, unlike the target’s single-use, high-purity biochemical role.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.